3-(2-Methylpropyl)piperazin-2-one
Description
Overview of Cyclic Dipeptides and Diketopiperazines in Chemical Research
Cyclic dipeptides, also known by the more systematic name 2,5-diketopiperazines (DKPs), are the simplest form of cyclic peptides, constructed from two amino acid residues. nih.gov Initially discovered in the late 19th century, they were for a time considered mere byproducts of protein degradation. nih.gov However, contemporary research has firmly established DKPs as a crucial class of biologically active natural products and metabolic intermediates. nih.govnih.gov
These six-membered rings are widespread in nature, having been isolated from a diverse array of organisms, including bacteria, fungi, and even mammals. nih.gov Their inherent structural rigidity and resistance to enzymatic degradation, a common challenge with linear peptides, make them attractive scaffolds for therapeutic development. mdpi.com The chemical diversity of DKPs is vast, stemming from the varied side chains of the constituent amino acids and the stereochemical possibilities within the ring structure. mdpi.com
Significance of Piperazinone Scaffolds in Organic Synthesis and Natural Product Chemistry
The piperazine (B1678402) ring system is a recurring motif in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. nih.govtandfonline.com This has led to the designation of the piperazine scaffold as a "privileged structure" in medicinal chemistry. nih.govmdpi.com The two nitrogen atoms within the six-membered ring can act as hydrogen bond donors and acceptors, which can enhance water solubility and bioavailability of drug candidates. mdpi.com
Piperazinone scaffolds, a subset of the broader piperazine family, are integral components of numerous bioactive natural products and are extensively utilized as building blocks in drug discovery. thieme.de Synthetic chemists are continually developing novel and efficient methods for the construction of structurally diverse piperazinones. thieme.de The ability to introduce multiple points of diversity into the piperazinone core makes it a valuable tool for creating large libraries of compounds for biological screening. thieme.de
Academic Rationale for Investigating 3-(2-Methylpropyl)piperazin-2-one and its Analogs
The specific investigation of this compound is driven by several key academic considerations. The presence of the 2-methylpropyl (isobutyl) side chain, derived from the amino acid leucine (B10760876), provides a lipophilic component that can influence the molecule's interaction with biological targets. The chiral center at the 3-position of the piperazinone ring introduces stereochemical specificity, which is often critical for potent and selective biological activity.
Furthermore, while much of the chemical diversity in piperazine-based drug candidates has traditionally focused on substitutions at the nitrogen atoms, there is a growing interest in exploring modifications at the carbon atoms of the ring. nih.gov Studying compounds like this compound allows researchers to probe the structure-activity relationships associated with C-3 substitution. The synthesis and characterization of this compound and its analogs contribute to a deeper understanding of how modifications to the piperazinone scaffold impact its physicochemical properties and biological function. This knowledge is essential for the rational design of new therapeutic agents and functional materials.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 78551-30-1 | chemsrc.com |
| Molecular Formula | C8H16N2O | Inferred from structure |
| Molecular Weight | 156.23 g/mol | Inferred from formula |
Related Piperazinone Compounds
| Compound Name | CAS Number |
| (R)-3-Methylpiperazin-2-one | 922178-61-8 bldpharm.com |
| 1-Methyl-3-phenylpiperazine | Not Available |
| 3,4-dehydropiperazine-2-one | Not Available |
| 2-methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde | 1575591-71-7 chemicalbook.com |
| Piperazine,3-methyl-1-(1-methylpropyl)- | 26864-89-1 chemtik.com |
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylpropyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)5-7-8(11)10-4-3-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDFYAIFIIFDIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 2 Methylpropyl Piperazin 2 One
Classical Condensation Reactions for Piperazinone Ring Formation
The traditional and most direct method for constructing the piperazin-2-one (B30754) scaffold involves the condensation of a 1,2-diamine with an α-haloacyl halide or an α,β-unsaturated ester. A more convergent approach involves the reaction between an amino acid derivative and a component that provides the remaining two nitrogen atoms and two carbon atoms of the ring.
Condensation of Amino Acids and Their Esters
A prevalent strategy for the synthesis of 3-substituted piperazin-2-ones, including 3-(2-methylpropyl)piperazin-2-one, is the condensation reaction between an amino acid or its ester and a suitable diamine or its precursor. labxchange.orglibretexts.orglibretexts.org This method is advantageous as it often utilizes readily available and chiral amino acids as starting materials, allowing for the direct incorporation of a stereocenter at the C3 position. For the synthesis of the title compound, the amino acid L-leucine or its corresponding ester would be the ideal precursor due to its isobutyl side chain.
The reaction typically involves the formation of an amide bond followed by an intramolecular cyclization. For instance, the condensation of an N-protected amino acid with a protected ethylenediamine (B42938) derivative can lead to a linear precursor, which upon deprotection and subsequent cyclization, yields the piperazinone ring. labxchange.orglibretexts.orglibretexts.org The choice of protecting groups is crucial to prevent side reactions and to control the regioselectivity of the cyclization.
A common variation involves the reaction of an amino acid ester with an aziridine, which opens up to form the ethylenediamine backbone in situ. Another approach is the reductive amination of a keto acid with a diamine, followed by lactamization.
Precursor Analysis and Design for Stereocontrol
Achieving high stereochemical purity in this compound is critical for its potential applications. The stereocontrol in the synthesis of 3-substituted piperazinones is primarily dictated by the chirality of the starting materials and the reaction conditions. nih.gov When using a chiral amino acid like L-leucine, the stereochemistry at the α-carbon is retained in the final piperazinone product.
However, the cyclization step can sometimes lead to racemization, especially under harsh basic or acidic conditions. Therefore, careful selection of reagents and reaction conditions is necessary to preserve the enantiomeric excess (ee). For example, the use of mild bases for the cyclization of N-(2-aminoethyl)amino acid esters can minimize epimerization at the C3 position.
Furthermore, the synthesis of piperazinones with multiple chiral centers requires more sophisticated strategies. This can involve the use of chiral auxiliaries attached to the nitrogen atoms, which guide the stereochemical outcome of subsequent transformations and are later removed. Asymmetric hydrogenation or reduction of a corresponding unsaturated piperazinone precursor using chiral catalysts is another powerful method for establishing stereocenters with high enantioselectivity. nih.gov
Novel Synthetic Approaches
In addition to classical methods, several novel synthetic strategies have been developed for the construction of piperazinone rings, offering advantages such as increased efficiency, atom economy, and access to a wider range of derivatives.
Rearrangement Reactions in Piperazinone Synthesis
Rearrangement reactions provide an elegant and powerful tool for the synthesis of complex heterocyclic systems, including piperazinones. tandfonline.combenthamdirect.comeurekaselect.com Reactions such as the Curtius, Schmidt, and Beckmann rearrangements have been successfully employed to construct the piperazinone core. bohrium.comresearchgate.net
For instance, a suitably functionalized carboxylic acid can be converted to an acyl azide, which upon Curtius rearrangement, generates an isocyanate intermediate. This intermediate can then undergo intramolecular cyclization with a tethered amine to form the piperazinone ring. Similarly, the Schmidt reaction of a cyclic ketone precursor containing an amino group can lead to a ring expansion, yielding the desired piperazinone. These methods can be highly efficient, though they often require careful substrate design and control of reaction conditions to achieve high yields and selectivity. tandfonline.com
Multi-component Reaction Strategies
Multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of diverse heterocyclic libraries, including piperazinones. thieme-connect.com MCRs allow for the formation of complex products in a single step from three or more starting materials, minimizing waste and purification steps.
The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been adapted for piperazinone synthesis. thieme-connect.comnih.gov In a typical Ugi reaction for piperazinone synthesis, an amino acid, an aldehyde or ketone, an isocyanide, and an amine (often a diamine or a precursor) are combined to generate a complex adduct that can subsequently cyclize to form the piperazinone ring. This approach allows for the introduction of multiple points of diversity into the piperazinone scaffold in a single, convergent step. thieme-connect.com
Enzymatic and Chemo-Enzymatic Synthesis
The use of enzymes in organic synthesis has gained significant traction due to their high selectivity and mild reaction conditions. nih.govnih.govcore.ac.uk Enzymatic and chemo-enzymatic approaches have been developed for the synthesis and resolution of chiral piperazinones. researchgate.netfrontiersin.org
Lipases, for example, can be used for the kinetic resolution of racemic piperazinone esters through enantioselective hydrolysis or transesterification, providing access to enantiomerically pure products. researchgate.net In a chemo-enzymatic approach, a chemical synthesis can be used to generate a racemic or prochiral intermediate, which is then subjected to an enzymatic transformation to introduce chirality. For instance, an ene-reductase could be used for the asymmetric reduction of an unsaturated piperazinone precursor to yield a chiral 3-substituted piperazinone. nih.govcore.ac.uk These biocatalytic methods offer a green and efficient alternative to traditional chemical methods for obtaining enantiopure piperazinones. nih.govfrontiersin.org
Chemical Modifications and Derivatization Strategies
The modification of the this compound scaffold can be systematically approached by targeting three primary regions: the piperazinone ring itself, the pendant side chains, and through direct transformations like halogenation. These strategies allow for the generation of diverse chemical entities with tailored properties.
Recent advancements in synthetic chemistry have provided powerful tools for the direct functionalization of C-H bonds on saturated nitrogen heterocycles, a traditionally challenging transformation. nih.govbeilstein-journals.org While over 80% of piperazine-containing pharmaceuticals feature substitutions only at the nitrogen atoms, modern methods are enabling greater structural diversity through carbon-hydrogen bond functionalization. nih.gov These approaches are applicable to the piperazin-2-one core of this compound, particularly at the C-H bonds alpha to the nitrogen atoms.
One of the most prominent strategies is visible-light photoredox catalysis. encyclopedia.pubmdpi.com This method allows for the introduction of various substituents, such as aryl and vinyl groups, onto the piperazine (B1678402) skeleton under mild conditions. encyclopedia.pub For instance, photoredox-catalyzed C-H arylation can be achieved using an iridium-based photocatalyst, like Ir(ppy)₃, to couple N-protected piperazines with partners such as 1,4-dicyanobenzene. nih.govencyclopedia.pub
The general mechanism for this transformation involves several key steps:
Excitation of the photocatalyst by visible light.
Single-electron transfer (SET) from the N-Boc protected piperazine to the excited photocatalyst.
Deprotonation of the resulting radical cation at the alpha-carbon to form an α-amino radical.
Coupling of this radical with an aryl radical anion (formed from the coupling partner).
Rearomatization to yield the final α-arylated piperazine product. encyclopedia.pub
These photoredox methods represent a significant breakthrough, providing a pathway to directly functionalize the carbon framework of the piperazinone ring, thereby expanding its chemical space. nih.govmdpi.com
| Reaction Type | Catalyst/Reagents | Coupling Partner | Key Features | Reference |
|---|---|---|---|---|
| Photoredox C-H Arylation | Ir(ppy)₃, NaOAc | 1,4-Dicyanobenzene | Direct arylation of C-H bond alpha to nitrogen under mild, visible-light conditions. | nih.govencyclopedia.pub |
| Photoredox C-H Vinylation | Ir(ppy)₃ | Vinyl Sulfones | Forms α-vinylated piperazines with high E/Z selectivity. | nih.gov |
| Photoredox C-H Heteroarylation | Ir(ppy)₂(dtbbpy)PF₆ | Heteroaryl Chlorides | Proceeds via a homolytic aromatic substitution pathway. | nih.govmdpi.com |
The inherent 2-methylpropyl (isobutyl) group at the C3 position of the titular compound is a key feature, but further diversification often involves the introduction of additional side chains at other positions, primarily the nitrogen atoms. A direct and classic method for introducing an alkyl group at the C3 position involves the α-lithiation of a piperazinone precursor. prepchem.com
A documented synthesis for a related compound, 1-methyl-3-(2-methylpropyl)-4-(phenylmethyl)piperazinone, illustrates this principle clearly. The process starts with 1-methyl-4-(phenylmethyl)piperazinone, which is treated with a strong base, butyl lithium, at low temperatures (-60 °C). This deprotonates the carbon at the C3 position, creating a nucleophilic carbanion. This intermediate is then reacted with an electrophile, 1-bromo-2-methylpropane, which introduces the desired 2-methylpropyl side chain via a nucleophilic substitution reaction. prepchem.com
| Precursor | Reagents | Side Chain Introduced | Product | Reference |
|---|---|---|---|---|
| 1-Methyl-4-(phenylmethyl)piperazinone | 1) Butyl lithium, Diisopropylamine, HMPA, THF 2) 1-Bromo-2-methylpropane | 2-Methylpropyl (at C3) | 1-Methyl-3-(2-methylpropyl)-4-(phenylmethyl)piperazinone | prepchem.com |
The piperazinone ring possesses distinct sites for both electrophilic and nucleophilic attack, governed by the electronic properties of the amide and amine functionalities.
Nucleophilic Transformations: The nitrogen atoms of the piperazinone ring are inherently nucleophilic. The secondary amine at the N4 position is particularly reactive towards electrophiles. Standard amine chemistry, such as N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides, can be readily performed at this site. nih.govnih.gov The N1 nitrogen, being part of an amide, is significantly less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group. Another key nucleophilic site can be generated at the C3 carbon. As described previously, deprotonation with a strong base creates a potent carbon nucleophile that can react with a range of electrophiles. prepchem.com
Electrophilic and Halogenation Transformations: Direct electrophilic substitution on the saturated carbon atoms of the ring is generally not feasible. However, the nitrogen atoms can react with electrophiles. While there is a lack of specific literature on the halogenation of this compound, general principles suggest that reactions with halogenating agents (e.g., N-chlorosuccinimide, N-bromosuccinimide) would likely lead to N-halogenation, primarily at the more reactive N4 position.
| Reaction Type | Reactive Site | Typical Reagents | Expected Outcome | Reference Principle |
|---|---|---|---|---|
| Nucleophilic Substitution (N-Alkylation) | N4-Amine | Alkyl Halides (e.g., R-Br) | Introduction of an alkyl group at the N4 position. | nih.govorganic-chemistry.org |
| Nucleophilic Acylation (N-Acylation) | N4-Amine | Acyl Chlorides (e.g., RCOCl) | Formation of an amide linkage at the N4 position. | nih.gov |
| Nucleophilic Substitution (C-Alkylation) | C3-Carbon (after deprotonation) | Strong Base (e.g., BuLi), then Alkyl Halide | Introduction of an alkyl group at the C3 position. | prepchem.com |
| Halogenation | N4-Amine | N-Halosuccinimide (NCS, NBS) | Formation of an N-halogen bond at the N4 position. | ambeed.comcymitquimica.com |
Stereochemical Aspects in the Synthesis and Analysis of 3 2 Methylpropyl Piperazin 2 One Derivatives
Chiral Pool Synthesis Approaches
Chiral pool synthesis utilizes readily available enantiopure starting materials to introduce stereochemistry into the target molecule. For the synthesis of chiral 3-substituted piperazin-2-ones, α-amino acids and their derivatives are the most common chiral precursors. dicp.ac.cnrsc.org This strategy capitalizes on the inherent chirality of the amino acid to establish the stereocenter at the C3 position of the piperazinone ring.
A prevalent method involves the transformation of chiral amino acids into orthogonally protected 1,2-diamines, which are key intermediates for constructing the piperazine (B1678402) ring. rsc.org For instance, starting from natural or unnatural α-amino acids, a multi-step synthesis can yield 3-substituted piperazine-2-acetic acid esters. nih.govresearchgate.net This process typically involves the coupling of an N-protected amino acid with an amino acid ester to form a dipeptide, followed by cyclization and reduction. unl.pt
Another established chiral pool approach begins with the conversion of an α-amino acid into a corresponding α-amino alcohol. This alcohol can then be elaborated through a sequence of reactions, including protection, activation, and cyclization with an appropriate amine fragment, to form the chiral piperazinone core. For example, (R)-phenylglycinol has been used as a starting material for the diastereoselective synthesis of substituted piperazinones. nih.gov The synthesis of enantiomerically pure 2-substituted piperazines has been achieved in four steps from α-amino acids, with a key aza-Michael addition reaction establishing the heterocyclic ring. rsc.org
The primary advantage of chiral pool synthesis is the direct transfer of stereochemistry from a low-cost, enantiopure starting material to the final product, often with high fidelity. However, the structural diversity of the final products is inherently limited by the availability of the initial chiral building blocks.
Asymmetric Synthesis Methodologies
Asymmetric synthesis aims to create chiral molecules from achiral or racemic precursors using a chiral catalyst or auxiliary. Several catalytic asymmetric methods have been developed for the synthesis of enantiomerically enriched piperazin-2-ones, offering greater flexibility than chiral pool approaches.
Palladium-Catalyzed Asymmetric Hydrogenation: A significant advancement is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones. dicp.ac.cn This method has demonstrated high yields and excellent enantioselectivities (up to 90% ee). The reaction typically employs a palladium catalyst, such as Pd(OCOCF3)2, in combination with a chiral phosphine (B1218219) ligand like (R)-TolBINAP. dicp.ac.cn The process involves a dynamic kinetic resolution of imine intermediates, allowing for the efficient conversion to a single major stereoisomer. dicp.ac.cn
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): Another powerful strategy is the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-one (B30754) enolates. nih.gov This reaction allows for the synthesis of piperazin-2-ones with α-tertiary stereocenters in high enantiomeric excess. nih.govnih.gov The resulting products can be further deprotected and reduced to yield the corresponding chiral tertiary piperazines. nih.gov
Iridium-Catalyzed Asymmetric Hydrogenation: Zhang et al. have developed an iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones, providing another route to chiral piperazin-2-ones with good enantioselectivities. dicp.ac.cn
Organocatalysis: Asymmetric organocatalysis has also been applied. For instance, a catalytic enantioselective synthesis of piperazinones from aldehydes has been reported, which involves a multi-step, one-pot sequence initiated by the asymmetric α-chlorination of an aldehyde using a chiral amine catalyst. nih.gov
These asymmetric methodologies provide access to a broader range of chiral piperazinone derivatives that may not be accessible through the chiral pool.
| Methodology | Catalyst System | Substrate Type | Key Features | Reference |
| Asymmetric Hydrogenation | Pd(OCOCF3)2 / (R)-TolBINAP | Pyrazin-2-ols | High yields and enantioselectivities (up to 90% ee). | dicp.ac.cn |
| Asymmetric Allylic Alkylation | Palladium catalyst with chiral ligand | Differentially N-protected piperazin-2-ones | Forms α-tertiary stereocenters with high ee. | nih.govnih.gov |
| Asymmetric α-Chlorination | Chiral amine (MacMillan's catalyst) | Aldehydes | Multi-step one-pot synthesis. | nih.gov |
| Asymmetric Hydrogenation | Iridium catalyst | Unsaturated piperazin-2-ones | Provides good enantioselectivities. | dicp.ac.cn |
Diastereoselective and Enantioselective Control in Piperazinone Formation
Achieving high levels of both diastereoselectivity and enantioselectivity is critical when multiple stereocenters are being formed. In the synthesis of 3-(2-methylpropyl)piperazin-2-one derivatives, controlling the relative and absolute stereochemistry is paramount.
Diastereoselective control is often achieved by using chiral auxiliaries or by substrate-controlled reactions where an existing stereocenter directs the formation of a new one. For example, in the synthesis starting from chiral amino acids, the stereocenter of the amino acid can direct the diastereoselective formation of a second stereocenter during cyclization or subsequent functionalization. nih.gov The diastereoselective methylation of a piperazin-2-one derived from (R)-phenylglycinol has been reported to proceed with >90% diastereomeric excess (de). nih.gov
In catalytic reactions, the choice of catalyst and reaction conditions is crucial for controlling stereoselectivity. The palladium-catalyzed asymmetric hydrogenation of 5,6-disubstituted pyrazin-2-ols, for instance, yields the corresponding piperazin-2-ones with excellent diastereoselectivities (typically >20:1 dr) and high enantioselectivities. dicp.ac.cn The solvent, temperature, and additives can significantly influence the stereochemical outcome. dicp.ac.cn Similarly, iridium-catalyzed [3+3] cycloadditions of imines have been shown to produce C-substituted piperazines as a single diastereoisomer. nih.gov
Furthermore, post-synthesis modification can be used to alter stereochemistry. Visible light-mediated photocatalytic epimerization has been demonstrated as a method to convert less stable diastereomers of piperazines and morpholines into their more thermodynamically stable counterparts. nih.gov This provides a powerful tool for stereochemical editing. nih.gov
| Reaction Type | Control Element | Selectivity Achieved | Example | Reference |
| Asymmetric Hydrogenation | Chiral Ligand ((R)-TolBINAP) | >20:1 dr, up to 90% ee | Hydrogenation of pyrazin-2-ols | dicp.ac.cn |
| Auxiliary-Controlled Alkylation | Chiral Auxiliary (from Phenylglycinol) | >90% de | Methylation of a piperazin-2-one | nih.gov |
| Cycloaddition | Iridium Catalyst | Single diastereoisomer | [3+3] Cycloaddition of imines | nih.gov |
| Epimerization | Photocatalyst / Thiol | High diastereoselectivity | Conversion of syn piperazines to anti products | nih.gov |
Configurational Assignment and Chirality Determination Methods
Once a chiral piperazinone derivative is synthesized, its absolute configuration and enantiomeric purity must be rigorously determined. Several analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC using a chiral stationary phase (CSP) is the most common method for determining the enantiomeric excess (ee) of a chiral compound. dicp.ac.cnresearchgate.net Different types of chiral columns, such as Chiralpak IA, IB, and IC, are used to separate the enantiomers, allowing for their quantification. jocpr.com Derivatization of the piperazine with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be used to enhance detection sensitivity for trace analysis. jocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the relative stereochemistry (diastereomeric ratio, dr) of the products. dicp.ac.cnnih.gov The use of chiral shift reagents can also help in differentiating enantiomers in some cases.
X-ray Crystallography: Single-crystal X-ray analysis is the definitive method for determining the absolute configuration of a crystalline compound. researchgate.net By solving the crystal structure, the precise three-dimensional arrangement of atoms can be established, providing unambiguous proof of the compound's stereochemistry. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for assigning the absolute configuration of chiral molecules in solution by comparing the experimental spectrum to that of a known standard or to theoretical calculations.
The combination of these techniques provides a comprehensive characterization of the stereochemical properties of synthesized this compound derivatives, ensuring their stereochemical integrity for further applications.
Derivatization, Analog Synthesis, and Scaffold Utilization
Exploration of Structure-Activity Relationships through Analog Generation
The generation of analogs from a core structure is a cornerstone of medicinal chemistry, aimed at understanding how specific structural modifications influence biological activity. The piperazin-2-one (B30754) scaffold is frequently employed in such studies. By systematically altering substituents on the ring, researchers can probe the structural requirements for interaction with biological targets.
Research into dermorphin (B549996) analogues, which are potent opioid peptides, has utilized piperazin-2-one derivatives as replacements for dipeptide units to study structure-activity relationships (SAR). nih.gov In these studies, the configuration of the amino acid used to construct the piperazin-2-one ring and the presence of the lactam carbonyl group were found to be critical for opiate activity. nih.govnih.gov For instance, substituting a dipeptide segment in pseudo-tetrapeptides with an N,N'-ethylene-bridged alanylphenylalanine (B1664496) (a piperazin-2-one derivative) allowed for detailed investigation of stereochemical importance on opiate receptor binding. nih.gov
Similarly, SAR studies on piperazine (B1678402) derivatives have led to the development of compounds with potential anxiolytic and antidepressant effects. nih.gov These studies highlight the importance of the substitution pattern on the piperazine core for achieving desired pharmacological profiles. While not always focused specifically on the 3-isobutyl derivative, these findings underscore the principle that modifying the C-3 position is a key strategy for tuning biological activity. The isobutyl group of 3-(2-methylpropyl)piperazin-2-one, derived from the amino acid leucine (B10760876), provides a specific lipophilic and steric profile that can be compared against other alkyl or aryl substitutions in SAR campaigns. google.commdpi.com
Table 1: Selected Structure-Activity Relationship (SAR) Findings for Piperazin-2-one Analogs
| Base Scaffold | Modification | Biological Target/Activity | Key Finding | Reference(s) |
|---|---|---|---|---|
| Dermorphin | Replacement of dipeptide with piperazin-2-one | Opiate Receptors | The stereochemistry of the piperazin-2-one ring is crucial for activity. | nih.gov |
| Pseudo-tetrapeptide | Insertion of enantiomeric piperazin-2-one derivatives | Opiate Receptors | The configuration at the chiral centers significantly impacts opiate activity. | nih.gov |
| Piperazine Derivatives | Varied substitutions on the piperazine ring | Serotonin (B10506) Receptors (Anxiolytic/Antidepressant) | Specific substitution patterns determine the interaction with serotonergic pathways. | nih.gov |
Incorporation of this compound as a Building Block
Building blocks are relatively simple molecules that serve as the starting materials for the synthesis of more complex structures. researchgate.net this compound is an exemplary building block, particularly in its chiral form, providing a ready-made scaffold that can be elaborated into a variety of final products. google.com Its utility stems from the piperazine core, which is the third most common nitrogen-containing heterocycle found in FDA-approved drugs. tmc.edunih.gov Synthetic chemists value such building blocks for their efficiency, as they introduce structural complexity in a single step, streamlining the path to target molecules. thieme.de
As a Chiral Scaffold in Complex Molecule Construction
The development of asymmetric synthesis methods has made chiral piperazin-2-ones, including the 3-isobutyl variant, readily accessible. dicp.ac.cnnih.gov These methods often start from enantiomerically pure amino acids, such as L-leucine or D-leucine, to produce (S)- or (R)-3-(2-methylpropyl)piperazin-2-one, respectively. google.comtmc.edu A key advantage is the ability to introduce orthogonal protecting groups on the two nitrogen atoms, allowing for selective, stepwise functionalization. rsc.org
This chiral scaffold has been used to construct complex molecules, including peptidomimetics and other potential therapeutics. For example, a palladium-catalyzed asymmetric allylic alkylation has been developed to create piperazin-2-ones with a C3-quaternary stereocenter, further expanding the structural diversity achievable from this scaffold. nih.gov A patented method details the synthesis of chiral piperazinone derivatives, explicitly including the isobutyl variant, for use as intermediates in the production of pharmacologically active compounds. google.com This control over stereochemistry is critical, as the three-dimensional arrangement of atoms is paramount for molecular recognition and biological function. tmc.edu
Integration into Macrocyclic Systems and Polyamine Frameworks
Furthermore, enzymatic methods for macrocyclization have shown broad substrate tolerance, opening the possibility for cyclizing linear precursors containing non-peptidic units like piperazin-2-ones. nih.govnih.govbeilstein-journals.org The ability to integrate such scaffolds is highly desirable for tuning the physical and biological properties of peptidic macrocycles. nih.gov
Synthesis of Heterocyclic Ring Fused Derivatives
Fusing an additional ring system to the piperazin-2-one core generates novel, often rigid, tricyclic structures with distinct chemical properties. This strategy is used to explore new chemical space and develop compounds with unique pharmacological profiles. One prominent example is the synthesis of tetrahydro- dicp.ac.cnthieme.denih.govtriazolo[4,3-a]pyrazines. google.com In this process, a chiral 3-substituted-piperazin-2-one can be converted into a thioamide, which then undergoes cyclization with a hydrazine (B178648) derivative to form the fused triazole ring system. This approach provides access to complex heterocyclic structures while retaining the original stereochemistry of the C-3 substituent. google.com
Other research has focused on creating fused tricyclic piperazine derivatives as potential multireceptor atypical antipsychotics. nih.gov These efforts demonstrate the value of the piperazine scaffold in building complex, polycyclic systems designed to interact with multiple biological targets simultaneously. nih.gov The synthesis of tryptamine-piperazine-2,5-dione conjugates via Ugi cascade reactions also results in complex, fused heterocyclic systems. nih.gov
Table 2: Examples of Fused Heterocyclic Systems Derived from Piperazin-2-ones
| Derived Fused System | Synthetic Strategy | Potential Application | Reference(s) |
|---|---|---|---|
| Tetrahydro- dicp.ac.cnthieme.denih.govtriazolo[4,3-a]pyrazine | Thioamide formation followed by cyclization with hydrazine | NK-3 Receptor Antagonists | google.com |
| Fused Tricyclic Piperazines | Multi-step synthesis involving ring closure | Atypical Antipsychotics | nih.gov |
| Tryptamine-piperazine-2,5-dione Conjugates | Post-Ugi cascade reaction | Anticancer Agents | nih.gov |
Peptidomimetic and Biomimetic Analog Development
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. The piperazin-2-one ring is an excellent scaffold for this purpose as it can be considered a conformationally constrained dipeptide mimic. dicp.ac.cnnih.gov By incorporating the piperazin-2-one unit, which can be synthesized from two amino acids, into a peptide sequence, researchers can lock a portion of the peptide backbone into a specific conformation. nih.gov
This approach has been successfully applied in the development of opioid peptide analogs. nih.gov For example, enantiomeric piperazin-2-one derivatives have been inserted into pseudo-tetrapeptides to study the stereochemical requirements for opiate activity. nih.gov The piperazin-2-one structure serves as a surrogate for a dipeptide unit, helping to define the spatial orientation of the pharmacophoric groups. The development of enzymatic tools, such as the PatGmac macrocyclase, which can tolerate non-peptidic motifs like triazoles, further expands the potential for creating complex biomimetic macrocycles that could incorporate piperazin-2-one units. nih.govnih.gov
Mechanistic Investigations of 3 2 Methylpropyl Piperazin 2 One and Its Analogs in Vitro and Cellular Focus
Investigation of Cellular Target Interactions
The interaction of a compound with cellular components is foundational to its pharmacological or toxicological effects. For 3-(2-methylpropyl)piperazin-2-one and its analogs, these interactions are primarily investigated through in vitro studies that assess binding to specific receptors and inhibition of key enzymes.
Receptor Binding Studies (In Vitro)
Piperazine (B1678402) and its derivatives are well-known scaffolds in medicinal chemistry, recognized for their ability to interact with a variety of neurotransmitter receptors. Analogs of this compound have been shown to exhibit significant affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors, among others.
Brexpiprazole, a complex piperazine derivative, demonstrates high affinity for multiple serotonin, dopamine, and noradrenaline receptor subtypes. mdpi.com It acts as a partial agonist at the 5-HT1A and dopamine D2 receptors and as an antagonist at the 5-HT2A receptor. mdpi.com Another analog, Flibanserin, also interacts with these receptor systems, functioning as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. mdpi.com The binding affinity of these compounds is typically determined through competitive radioligand binding assays, where the analog's ability to displace a known radioactive ligand from the receptor is measured. These studies are crucial for understanding the potential psychoactive or neurological effects of these compounds.
The table below summarizes the receptor binding profiles for representative piperazine analogs.
| Compound | Primary Target Receptors | Mode of Action |
| Brexpiprazole | 5-HT1A, Dopamine D2, 5-HT2A | Partial Agonist (5-HT1A, D2), Antagonist (5-HT2A) mdpi.com |
| Flibanserin | 5-HT1A, 5-HT2A, Dopamine D4 | Agonist (5-HT1A), Antagonist (5-HT2A), Weak Partial Agonist (D4) mdpi.com |
| Aripiprazole | Dopamine D2, 5-HT1A, 5-HT2A | Partial Agonist (D2, 5-HT1A), Antagonist (5-HT2A) |
Enzyme Inhibition Mechanisms
Certain analogs of this compound have been identified as potent enzyme inhibitors. A notable example is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-A. MAO enzymes are critical in the metabolism of monoamine neurotransmitters.
Studies on a series of thiazolylhydrazine-piperazine derivatives have demonstrated selective and potent inhibition of MAO-A. mdpi.com The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to reduce the enzyme's activity by 50%. For instance, compound 3e from this series showed an IC₅₀ value of 0.057 µM for MAO-A, which is comparable to or even more potent than reference inhibitors like clorgiline (B1669238) (IC₅₀ = 0.062 µM). mdpi.com
The mechanism of inhibition can be reversible (competitive, non-competitive, uncompetitive) or irreversible. youtube.com Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. Non-competitive inhibitors bind to an allosteric site, changing the enzyme's conformation and reducing its catalytic efficiency. youtube.com The studies on thiazolylhydrazine-piperazine derivatives suggest a high degree of specificity for the MAO-A isoform over MAO-B, which is an important characteristic for potential therapeutic applications. mdpi.com
The table below presents the in vitro MAO-A inhibitory activity for selected analogs.
| Compound ID | MAO-A Inhibition (% at 10⁻⁵ M) | MAO-A IC₅₀ (µM) |
| 3c | 97.43 ± 0.31 | 0.071 ± 0.003 mdpi.com |
| 3d | 96.86 ± 0.29 | 0.068 ± 0.002 mdpi.com |
| 3e | 98.24 ± 0.17 | 0.057 ± 0.002 mdpi.com |
| Moclobemide (Reference) | 91.13 ± 1.14 | 6.061 ± 0.262 mdpi.com |
| Clorgiline (Reference) | 98.97 ± 0.11 | 0.062 ± 0.002 mdpi.com |
Modulation of Biochemical Pathways
Beyond direct interactions with receptors and enzymes, this compound and its analogs can modulate broader biochemical pathways, including cellular defense mechanisms against oxidative stress and essential processes in microbial cells.
Antioxidant Mechanisms at the Cellular Level
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, can lead to significant cellular damage. mdpi.com Antioxidants counteract this by neutralizing free radicals or by bolstering the cell's endogenous antioxidant systems. mdpi.com
Piperazine derivatives have been investigated for their antioxidant potential. The primary mechanisms of antioxidant action include:
Free Radical Scavenging: Directly donating a hydrogen atom or an electron to neutralize highly reactive free radicals like the hydroxyl radical (•OH) or superoxide (B77818) anion (O₂•⁻). mdpi.comnih.gov The effectiveness of this action is often measured using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. psu.edu
Enhancement of Endogenous Antioxidant Enzymes: Cells possess a suite of enzymes to manage ROS, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.comnih.gov Some compounds can upregulate the expression or activity of these enzymes, providing a more robust defense against oxidative stress. mdpi.com
Metal Ion Chelating: Some antioxidants can bind to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which can otherwise catalyze the formation of the highly damaging hydroxyl radical via the Fenton reaction. mdpi.com
Studies on 1-aryl/aralkyl piperazine derivatives have shown that their antioxidant activity is significantly influenced by their chemical structure. psu.edu The presence of a hydroxyl group on the aromatic ring, for example, was found to be crucial for potent antioxidant properties, as demonstrated by its high activity in DPPH, ABTS, and ferric reducing/antioxidant power (FRAP) assays. psu.edu
Interference with Microbial Cellular Processes (e.g., DNA replication, protein synthesis, cell wall integrity)
The antimicrobial activity of certain piperazine analogs is often linked to their ability to disrupt fundamental microbial cellular processes. The primary target for many amphiphilic and cationic antimicrobial agents is the bacterial cell membrane. mdpi.com
Disruption of Cell Membrane Integrity: Many antimicrobial peptides and their synthetic mimics, which can include piperazine-like structures, are positively charged. This allows them to preferentially interact with the negatively charged components of bacterial cell membranes (like lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). mdpi.com Following this initial electrostatic interaction, the amphiphilic nature of these molecules facilitates their insertion into the lipid bilayer. This insertion can disrupt the membrane's structural integrity, leading to the formation of pores or channels, or by solubilizing the membrane in a detergent-like manner. mdpi.com This disruption causes leakage of essential ions and metabolites, depolarization of the membrane potential, and ultimately, cell death.
Inhibition of Cellular Processes: While membrane disruption is a common mechanism, other intracellular targets can also be affected. For instance, a piperazine-substituted BODIPY derivative demonstrated potent bactericidal activity against S. aureus, which was linked to the generation of singlet oxygen upon photoactivation, a mechanism used in photodynamic therapy. mdpi.com This highly reactive species can damage various cellular components, including DNA, proteins, and lipids, thereby interfering with processes like DNA replication and protein synthesis. Furthermore, strong binding interactions with proteins, such as bovine serum albumin (BSA), have been observed for some piperazine derivatives, suggesting that similar interactions with essential bacterial proteins could contribute to their antimicrobial effect by inhibiting their function. mdpi.com
Cellular Membrane Interaction Studies
The interaction with the cell membrane is a critical determinant of a compound's ability to enter a cell and exert its biological effect. For antimicrobial analogs of this compound, the membrane is often the primary site of action.
Biophysical techniques are employed to study these interactions in detail using model membrane systems, such as phospholipid vesicles (liposomes) or Langmuir monolayers. nih.gov These models mimic the basic structure of a biological membrane. Techniques like fluorescence spectroscopy, circular dichroism (CD) spectroscopy, and atomic force microscopy (AFM) can provide molecular-level insights. nih.gov
Studies on lipopeptide analogs, which share structural similarities with potential derivatives of this compound, have shown that these compounds interact strongly with negatively charged model membranes that mimic bacterial cell surfaces. mdpi.com The bactericidal kinetics of such compounds often correlate with the depolarization of the cell membrane, confirming that their mode of action involves the disruption of membrane integrity. mdpi.com The amphiphilic structure, combining a hydrophobic part (like an acyl chain or the 2-methylpropyl group) and a polar/charged part (the piperazine ring), is key to this membrane-disrupting activity.
Studies on Cellular Metabolism and Biotransformation Pathways (Excluding Clinical Pharmacokinetics)
Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the in vitro or cellular metabolism and biotransformation of the chemical compound This compound . While research exists on the metabolic pathways of various piperazine-containing compounds, no detailed experimental data focusing on this particular molecule or its close analogs with a 3-isobutyl substitution on the piperazin-2-one (B30754) ring is currently available in the public domain.
General Metabolic Pathways for Piperazine-Containing Compounds:
N-Dealkylation: The removal of alkyl groups attached to the nitrogen atoms of the piperazine ring is a common metabolic route.
N-Oxidation: The nitrogen atoms can be oxidized to form N-oxides.
Hydroxylation: The piperazine ring itself or its substituents can undergo hydroxylation. This is often mediated by cytochrome P450 (CYP) enzymes.
Ring Cleavage: The piperazine ring can be opened, leading to the formation of ethylenediamine (B42938) derivatives.
For instance, studies on various piperazine-based drugs have shown that enzymes such as CYP3A4, CYP2D6, and CYP1A2 are often involved in their metabolism. researchgate.net The specific enzymes and the resulting metabolites are highly dependent on the complete structure of the drug.
It is important to note that without experimental data on This compound , any discussion of its metabolic fate would be purely speculative. The presence of the lactam functionality within the piperazine ring and the isobutyl group at the 3-position would likely influence its metabolic profile in ways that cannot be accurately predicted without dedicated in vitro studies using systems such as liver microsomes, S9 fractions, or cultured hepatocytes. researchgate.net Such studies would be necessary to identify the metabolic "soft spots" on the molecule, characterize the resulting metabolites, and determine the enzymatic pathways involved in its biotransformation. researchgate.net
Given the absence of specific research, no data tables with detailed research findings can be provided at this time.
Computational Chemistry and Theoretical Studies
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target.
While specific docking studies on 3-(2-Methylpropyl)piperazin-2-one are not widely published, research on similar piperazine-containing molecules highlights key interaction patterns. For instance, studies on arylpiperazine derivatives have shown that the piperazine (B1678402) ring often acts as a crucial scaffold, positioning other functional groups for optimal interaction with receptor sites. nih.gov In many cases, the nitrogen atoms of the piperazine ring can form hydrogen bonds or electrostatic interactions with amino acid residues in the target protein. nih.gov
For this compound, it can be hypothesized that the carbonyl group of the lactam ring and the secondary amine are potential hydrogen bond donors and acceptors. The isobutyl group, being hydrophobic, would likely favor interactions with nonpolar pockets within a binding site. Docking studies on related piperazine derivatives against various receptors, such as the androgen receptor, have demonstrated the importance of both hydrogen bonding and hydrophobic interactions in achieving a stable binding complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.
QSAR studies on various series of piperazine derivatives have identified several key molecular descriptors that correlate with their biological activities. These descriptors often include electronic properties (like orbital energies), steric parameters (such as molar refractivity), and topological indices. mdpi.com For example, a QSAR study on arylpiperazine derivatives as anti-proliferative agents against prostate cancer cell lines revealed that descriptors related to molecular shape and electronic distribution were critical for activity. nih.gov
For this compound, a QSAR model would likely incorporate descriptors such as:
Topological Polar Surface Area (TPSA): Related to the compound's ability to form hydrogen bonds.
LogP: A measure of lipophilicity, influenced by the isobutyl group.
Molecular Weight and Shape Indices: Describing the size and three-dimensional structure of the molecule.
A hypothetical QSAR study might reveal that the size and branching of the alkyl substituent at the 3-position significantly influence activity, with the isobutyl group providing a balance of steric bulk and lipophilicity.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule, while molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. The piperazine ring typically adopts a chair conformation to minimize steric strain. For this compound, the isobutyl group can exist in either an axial or equatorial position on the piperazine ring. Computational studies on substituted piperidines and piperazines generally show a preference for the substituent to occupy the equatorial position to reduce steric clashes.
MD simulations can further elucidate the stability of these conformations and how the molecule might change its shape upon interacting with a biological target. acs.org For piperazine derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by molecular docking. nih.gov A simulation of this compound in a solvated environment would likely show the flexibility of the isobutyl group and the puckering of the piperazine ring.
Theoretical Prediction of Reactivity and Stability
Theoretical methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), can be used to predict the chemical reactivity and stability of a molecule. Reactivity descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly informative.
HOMO Energy: Relates to the ability of a molecule to donate electrons. A higher HOMO energy suggests greater reactivity as a nucleophile.
LUMO Energy: Relates to the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater propensity to act as an electrophile.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A larger gap generally implies higher stability and lower chemical reactivity.
For this compound, the nitrogen atoms and the carbonyl oxygen would be the primary sites for electrophilic attack (electron donation), while the carbonyl carbon would be susceptible to nucleophilic attack. DFT calculations on related piperazine derivatives have been used to determine these properties and rationalize their chemical behavior. itu.edu.tr
Analysis of Electronic Structure and Spectroscopic Properties
The electronic structure of a molecule, which can be calculated using computational methods, governs its spectroscopic properties. Theoretical calculations can predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.
For this compound, theoretical calculations could predict:
¹H and ¹³C NMR Spectra: The chemical shifts of the protons and carbons in the molecule, which are sensitive to the local electronic environment. The isobutyl group and the protons on the piperazine ring would have characteristic chemical shifts.
IR Spectrum: The vibrational frequencies corresponding to different functional groups. Key predicted peaks would include the C=O stretching frequency of the lactam and the N-H stretching frequency of the amine.
These theoretical predictions can be compared with experimental spectra to confirm the structure and conformation of the synthesized molecule. Studies on similar heterocyclic systems have shown good agreement between calculated and experimental spectroscopic data.
Structure Activity Relationship Sar Studies
Impact of Alkyl Chain Substitutions on Biological Activity
The nature and position of alkyl chain substitutions on the piperazine (B1678402) ring are pivotal in determining the biological activity of its derivatives. Research across various therapeutic areas has shown that even minor changes to alkyl substituents can lead to significant shifts in potency and selectivity.
For instance, in the context of antifungal and larvicidal activities, initial SAR analyses have indicated that a methyl group can have a substantial effect on the biological activities of certain piperazine-containing compounds. Derivatives with an N'-unsubstituted piperazine ring demonstrated markedly better antifungal and larvicidal activity against mosquitoes compared to their N'-methylated counterparts. nih.gov In other studies on antifungal agents, the length of linear alkyl chains has been shown to be a key factor. Kanamycin B and tobramycin (B1681333) analogues featuring linear alkyl chains of 12 and 14 carbons (C12 and C14), as well as other scaffolds with linear C5 to C8 alkyl chains, have exhibited potent antifungal activity against various fungal strains. nih.gov
In a series of novel quinazolin-4(3H)-one derivatives incorporating a piperazine ring, the introduction of small alkyl groups such as methyl, ethyl, isopropyl, and cyclopropyl (B3062369) at the N-3 position of the quinazolinone scaffold resulted in reduced inhibitory efficacy against Toxoplasma gondii when compared to the parent compound. acs.org This suggests that for this particular scaffold, small alkyl substitutions at that position are detrimental to activity. acs.org
The table below summarizes findings on the impact of alkyl substitutions from various studies on piperazine-containing scaffolds.
| Compound Series | Substitution | Impact on Biological Activity | Reference |
| Piperazine-based antifungal/larvicidal agents | N'-methyl vs. N'-unsubstituted | N'-unsubstituted compounds showed significantly better activity. | nih.gov |
| Kanamycin B / Tobramycin analogues | C12 and C14 linear alkyl chains | Displayed strong antifungal activity. | nih.gov |
| 2,4-difluoro-2-(1H-1,2,4-triazo-1-yl)acetophenone analogues | C5–C8 linear alkyl chains | Showed strong antifungal activity. | nih.gov |
| 2-(Piperazin-1-yl)quinazolin-4(3H)-one derivatives | N-3 Methyl, Ethyl, Isopropyl, Cyclopropyl | Reduced inhibitory efficacy against T. gondii. | acs.org |
| KRAS G12C Inhibitors | (S)-methyl on piperazine | Exacerbates inhibition on CYP3A4. | acs.org |
These findings collectively underscore the principle that the size, length, and position of alkyl substituents are critical modulators of the biological activity of piperazine-containing compounds, influencing factors such as target binding and metabolic stability.
Influence of Ring Conformation and Stereochemistry on Molecular Interactions
The three-dimensional structure of the piperazine ring and the stereochemistry of its substituents are fundamental to its interaction with biological targets. The piperazine ring typically adopts a chair conformation, but other conformations, such as a twist-boat, can occur, particularly when bound to a biological target. acs.org
Stereochemistry plays a crucial role in the activity of piperazine derivatives. In a study of dermorphin (B549996) analogues with a C-terminal piperazin-2-one (B30754) residue, the configuration of the amino acid from which the piperazin-2-one was derived was found to be important for opiate activity. nih.gov More recent research on KRAS G12C inhibitors has provided a clear example of stereochemistry's impact. An inhibitor with an (S)-methyl substituent on the piperazine ring was found to be potent, while the corresponding (R)-C2 substituted compound showed a twofold decrease in activity. acs.org A subsequent modification to a tertiary lactam scaffold showed that the (S) configuration was active, while the (R) configuration led to a significant decrease in potency. acs.org
| Compound Series | Stereochemical/Conformational Feature | Impact on Molecular Interaction/Activity | Reference |
| Dermorphin analogues | Configuration of phenylalanine in piperazin-2-one ring | Important for enhancing or reducing opiate activity. | nih.gov |
| KRAS G12C Inhibitors | (S)-C2 vs (R)-C2 methyl substituent on piperazine | (S)-configuration showed higher activity; (R)-configuration led to a 2-fold decrease. | acs.org |
| KRAS G12C Inhibitors | Piperazine ring conformation | Adopted a high-energy twist-boat conformation when bound to the target. | acs.org |
| N-Acylpiperidines | Pseudoallylic strain | Forces 2-substituent into an axial orientation, impacting 3D shape. | nih.gov |
Hydrophobic and Electronic Determinants of Activity
The biological activity of piperazine derivatives is significantly governed by the hydrophobic and electronic properties of their substituents. The interplay of these factors determines the compound's ability to cross cell membranes, interact with binding site residues, and avoid metabolic degradation.
Hydrophobicity is a key factor. In a study focused on dopamine (B1211576) D2/D3 receptor ligands, various N-aromatic and bulky hydrophobic substitutions on the piperazine moiety were well-tolerated by the receptors. nih.gov This suggests that a hydrophobic binding pocket exists for these N-aryl substitutions. nih.gov However, excessive lipophilicity can also be a concern. For example, the highly lipophilic piperazine derivative CLZ-8, despite having good radioprotective properties, required low concentrations in in vitro assays. nih.gov
The electronic nature of substituents also plays a critical role. In the development of serotonin-norepinephrine reuptake inhibitors (SNRIs), it was found that π-electron systems are important for the interaction between the ligand and the transporters. wikipedia.org For cycloalkanol ethylamine (B1201723) scaffolds, increasing the electron-withdrawing nature of the aromatic ring led to a more potent inhibitory effect on norepinephrine (B1679862) uptake. wikipedia.org This was demonstrated by the fact that the m-trifluoromethyl analogue, a strong electron-withdrawing group, was the most potent inhibitor. wikipedia.org
The spatial relationship of atoms with specific electronic properties is also crucial. A study on D2/D3 receptor ligands found a similarity in binding affinity between an isoquinoline (B145761) derivative and a 2-substituted pyridine (B92270) derivative, suggesting the importance of the relative position of the nitrogen atom in the N-aryl substituent for interaction with the binding pocket. nih.gov
| Compound Series | Hydrophobic/Electronic Feature | Impact on Activity | Reference |
| Dopamine D2/D3 receptor ligands | N-aryl and bulky hydrophobic substitutions on piperazine | Well-tolerated, indicating a hydrophobic binding pocket. | nih.gov |
| Cycloalkanol ethylamine SNRI analogues | Electron-withdrawing substituents on the aromatic ring | Increased potency of norepinephrine uptake inhibition. | wikipedia.org |
| Cinnamic acid and N-arylpiperazine derivatives | Cinnamyl derivatives of arylpiperazine | Showed potential synergistic antibacterial effects. | researchgate.net |
| Phenazine 5,10-dioxide analogues | Piperazine side chain | Re-established bioactivity in an otherwise insoluble compound, likely by improving solubility. | rsc.org |
Comparative Analysis with Structurally Related Diketopiperazine Derivatives
The piperazin-2-one scaffold is structurally related to 2,5-diketopiperazines (DKPs), a well-known class of cyclic dipeptides. A direct comparative study between aza-diketopiperazines (aza-DKPs) and 2,5-DKPs provides insight into the effects of replacing a Cα-stereogenic center with a nitrogen atom. nih.gov
This "scaffold hopping" from a 2,5-DKP to an aza-DKP, which is structurally analogous to a piperazin-2-one derivative, revealed several key differences in physicochemical properties. X-ray crystallography and NMR studies showed that the aza-DKP is a rigid and non-flat scaffold, similar to the 2,5-DKP. nih.gov This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target.
However, the introduction of the additional nitrogen atom in the aza-DKP leads to significant improvements in other properties. Notably, the aza-DKP exhibited a significant increase in both water solubility and microsomal stability compared to its 2,5-DKP counterpart. nih.gov This enhanced stability is likely due to the replacement of a metabolically labile Cα-proton. These findings suggest that piperazin-2-one-based scaffolds may offer advantages over traditional DKPs in terms of developing drug candidates with improved pharmacokinetic profiles.
| Scaffold | Rigidity | Water Solubility | Microsomal Stability | Reference |
| 2,5-Diketopiperazine (2,5-DKP) | Rigid, non-flat | Lower | Lower | nih.gov |
| Aza-Diketopiperazine (aza-DKP) | Rigid, non-flat | Significantly improved | Significantly improved | nih.gov |
Future Directions in Academic Research on 3 2 Methylpropyl Piperazin 2 One
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of piperazin-2-one (B30754) derivatives has traditionally relied on multi-step procedures using amino acids and 1,2-diamines as foundational materials. researchgate.net Future research will likely focus on developing more streamlined, efficient, and environmentally benign methods for synthesizing 3-(2-Methylpropyl)piperazin-2-one.
Recent advancements in synthetic methodology offer promising avenues. For instance, a cascade, metal-promoted, one-pot process utilizing chloro allenylamide, primary amines, and aryl iodides has been shown to be effective for constructing piperazin-2-one rings. thieme.dethieme-connect.com This approach is well-suited for combinatorial synthesis, allowing for the rapid generation of diverse derivatives. thieme-connect.com Another innovative strategy involves the catalytic reductive cyclization of dioximes, which can be formed through the double Michael addition of nitrosoalkenes to primary amines, providing a novel route to the piperazine (B1678402) core. mdpi.com
Furthermore, asymmetric synthesis to control the stereochemistry at the C3 position is of paramount importance. A one-pot asymmetric synthesis of C3-substituted piperazin-2-ones has been developed using a sequential quinine-derived urea-catalyzed Knoevenagel reaction/asymmetric epoxidation followed by a domino ring-opening cyclization. acs.org The application of photoredox catalysis also presents a greener alternative for synthesizing and functionalizing piperazine rings, minimizing the need for harsh reagents and conditions. mdpi.comnsf.gov
A concise route starting from optically pure amino acids can produce 3-substituted piperazine-2-acetic acid esters, which are versatile intermediates. nih.govnih.govnih.gov Adapting these modern synthetic strategies to use precursors for the 2-methylpropyl group could lead to highly efficient and stereocontrolled syntheses of this compound.
Table 1: Emerging Synthetic Routes for Piperazin-2-one Scaffolds
| Synthetic Strategy | Key Features | Potential Advantages for this compound | Key References |
|---|---|---|---|
| Cascade Metal-Promoted Cyclization | One-pot, formation of three bonds, two points of diversity. | High efficiency, suitable for creating derivative libraries. | thieme.de, thieme-connect.com |
| Asymmetric Catalytic Synthesis | Sequential catalyzed reactions, high enantioselectivity. | Production of specific stereoisomers. | acs.org |
| Catalytic Reductive Cyclization of Dioximes | Novel conversion of a primary amino group into a piperazine ring. | Utilizes different starting materials, expands synthetic options. | mdpi.com |
| Photoredox Catalysis | Use of visible light, greener reaction conditions. | Increased sustainability, mild conditions. | mdpi.com, nsf.gov |
| From Chiral Amino Acids | Starts with enantiopure precursors, creates versatile intermediates. | Access to enantiomerically pure final compound. | nih.gov, nih.gov, nih.gov |
Exploration of Novel Chemical Transformations and Derivatizations
The chemical space of piperazine-based drugs is vast, yet over 80% of these compounds lack substitution on the carbon atoms of the ring, representing a significant area for exploration. nih.gov For this compound, future research should focus on novel transformations and derivatizations of the piperazinone core to create new analogues with potentially enhanced biological activities.
Key strategies include C-H functionalization, which allows for the direct introduction of aryl, vinyl, and alkyl groups onto the piperazine skeleton. nsf.govencyclopedia.pub Methods like photoredox catalysis and direct C-H lithiation have proven effective for this purpose. mdpi.comnsf.gov Additionally, the two nitrogen atoms in the piperazine ring offer sites for diverse substitutions. The synthesis of enantiomerically pure 3-substituted piperazine-2-acetic acid esters provides a platform for functionalization at either nitrogen, enabling the creation of extensive compound libraries for screening. nih.govtmc.edu
The introduction of different functional groups can modulate the compound's physicochemical properties and its interaction with biological targets. For example, studies on phenothiazine (B1677639) derivatives of piperazine have shown that such modifications can lead to significant antibacterial and antifungal properties. nih.gov By systematically exploring derivatizations at the N1 and N4 positions, as well as on the carbon backbone of this compound, researchers can fine-tune its structure to optimize for specific therapeutic applications.
Advanced Mechanistic Studies at the Subcellular Level
Understanding how a compound exerts its effects at a molecular and cellular level is crucial for its development. For piperazine derivatives, research has shown that they can interact with a wide range of biological targets, including neurotransmitter receptors and ion channels. acs.orgnih.gov
Future mechanistic studies on this compound and its derivatives should aim to identify their specific molecular targets. The sigma-1 (σ1) receptor, an intracellular chaperone protein involved in regulating multiple neurotransmitter systems, is a known target for some piperazine compounds and represents a potential area of investigation. acs.orgnih.gov
Advanced techniques can elucidate the compound's mechanism of action. For instance, some piperazine derivatives have been shown to act as intestinal permeation enhancers by increasing myosin-mediated contraction in epithelial cells, leading to the disruption of cell-cell junctions. acs.org Cellular mechanism studies on other piperazine-containing natural product analogs have revealed activities such as cell cycle arrest and induction of apoptosis in cancer cells. nih.gov Investigating similar effects for this compound could uncover novel therapeutic applications.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govmdpi.com These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures with greater speed and accuracy than traditional methods. mdpi.com
For this compound, AI and ML can be applied in several ways. Computational screening and docking studies can predict the binding affinity of the compound and its virtual derivatives against a panel of biological targets, helping to prioritize experimental work. nih.govrsc.org For example, molecular dynamics simulations have been used to understand the crucial amino acid interactions for piperazine-based ligands with the sigma-1 receptor. nih.gov
Furthermore, generative AI models can design novel derivatives of the this compound scaffold with desired properties. nih.gov Machine learning models, such as graph neural networks, can be trained on existing data from other piperazine compounds to predict the biological activity and pharmacokinetic profiles of new, untested analogues. astrazeneca.com This predictive power allows researchers to make more informed decisions about which molecules to synthesize and test, significantly accelerating the discovery process. nih.govastrazeneca.com
Investigation of Environmental Fates and Bioremediation Potential (if applicable, without human exposure)
As with any chemical compound intended for broader application, understanding its environmental impact is crucial. Research on the environmental fate of piperazine itself has shown that it has low biodegradability. researchgate.net However, specific bacterial strains capable of degrading piperazine have been identified. For example, a strain of Paracoccus sp. was isolated that can utilize piperazine as its sole source of carbon and nitrogen. nih.gov
Future research should investigate the environmental persistence and potential for biodegradation of this compound. Studies should aim to identify potential metabolic pathways in microorganisms and assess its mobility in soil and water systems. The U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard contains predictive models for properties like biodegradation half-life and soil adsorption coefficient, which can provide initial estimates for piperazine derivatives. epa.govepa.gov Understanding the biotransformation of the piperazine ring, which can involve N-oxidation, hydroxylation, and ring cleavage, is also essential for predicting its environmental breakdown products. researchgate.net This knowledge is vital for assessing any potential ecological risks and for developing bioremediation strategies if necessary.
Design and Synthesis of Photoactivatable or Chemically Controlled Analogs
The development of molecules whose activity can be controlled by an external stimulus, such as light, offers a high degree of spatiotemporal precision in biological studies. The field of photopharmacology leverages this concept to create photoactivatable or "photoswitchable" drugs.
Future research could focus on designing and synthesizing analogs of this compound that can be controlled by light. The use of photoredox catalysis in the synthesis of piperazines already establishes a connection between this class of compounds and photochemistry. mdpi.comnsf.gov This synthetic expertise could be extended to incorporate photoresponsive moieties into the structure of this compound.
Similarly, the development of chemically controlled analogs, such as those designed for specific conjugation to delivery systems like engineered ferritin nanocages for siRNA delivery, demonstrates a high level of synthetic control. nih.gov Applying these rational design principles could lead to the creation of prodrugs or targeted versions of this compound that are activated only at a specific site of action, enhancing efficacy and minimizing off-target effects.
Q & A
Q. What are the recommended safety protocols for handling 3-(2-Methylpropyl)piperazin-2-one in laboratory settings?
- Methodological Answer: Researchers must use personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Ensure proper ventilation in the workspace. In case of spills, sweep or vacuum the material and dispose of it in a sealed container. Avoid skin/eye contact and inhalation by working in a fume hood. Refer to safety data sheets (SDS) for spill containment and emergency procedures .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer: A key method involves catalytic hydrogenation of precursor compounds. For example, palladium on activated carbon (10% Pd/C) under hydrogen gas in methanol at 20°C for 16 hours achieved a 99% yield for a structurally similar piperazin-2-one derivative. Reaction optimization may require adjusting solvent systems or catalyst loading .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. High-resolution mass spectrometry (HRMS) or liquid chromatography-mass spectrometry (LC-MS) can verify molecular weight and purity. For stereochemical analysis, chiral HPLC or X-ray crystallography may be required if enantiomers are synthesized .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer: Conduct Design of Experiments (DoE) to test variables such as temperature, catalyst type (e.g., Pd/C vs. Raney Ni), and hydrogen pressure. For instance, extending reaction time (e.g., 24 hours) or using tetrahydrofuran (THF) as a solvent may enhance efficiency. Monitor intermediates via thin-layer chromatography (TLC) or in situ IR spectroscopy .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer: Introduce substituents at the piperazin-2-one core (e.g., halogenation at the 4-position or alkylation at the nitrogen) and evaluate biological activity. Compare analogs like 3-(4-Fluoro-2-methylphenyl)piperazin-2-one (CAS 334477-68-8) for changes in potency or selectivity. Use computational tools (e.g., molecular docking) to predict binding affinities to target proteins .
Q. How can protein-ligand interactions involving this compound be investigated?
- Methodological Answer: Co-crystallize the compound with target proteins (e.g., farnesyltransferase) and resolve structures via X-ray crystallography. For dynamic studies, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer: Store the compound in sealed, light-resistant containers under inert gas (e.g., argon) at -20°C. Conduct accelerated stability studies by exposing samples to heat (40°C), humidity (75% RH), and light to identify degradation pathways. Analyze stability via HPLC and LC-MS to detect oxidation or hydrolysis products .
Q. How can contradictory data in literature regarding the biological activity of piperazin-2-one derivatives be resolved?
- Methodological Answer: Replicate experiments under standardized conditions (e.g., cell lines, assay protocols). Perform meta-analyses to identify confounding variables (e.g., impurity profiles, enantiomeric purity). Validate findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo efficacy models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
